O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate
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Overview
Description
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a phosphoramidothioate derivative, characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methyl group attached to the phosphoramidothioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate typically involves the reaction of 4-tert-butyl-2-chlorophenol with methylphosphoramidothioate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and methylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphoramidothioate derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidothioate oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Employed in the formulation of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting essential biochemical pathways in pests. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the target organisms .
Comparison with Similar Compounds
Similar Compounds
O-(4-tert-Butyl-2-chlorophenyl) O,O-diethyl thiophosphate: Similar structure but with diethyl groups instead of methyl groups.
O-(4-tert-Butyl-2-chlorophenyl) O-methyl phosphoramidothioate: Lacks the methyl group on the phosphoramidothioate moiety.
Uniqueness
O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2861-76-9 |
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Molecular Formula |
C12H19ClNO2PS |
Molecular Weight |
307.78 g/mol |
IUPAC Name |
N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphinothioyl]methanamine |
InChI |
InChI=1S/C12H19ClNO2PS/c1-12(2,3)9-6-7-11(10(13)8-9)16-17(18,14-4)15-5/h6-8H,1-5H3,(H,14,18) |
InChI Key |
XZWVQSSDWHQBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=S)(NC)OC)Cl |
Origin of Product |
United States |
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